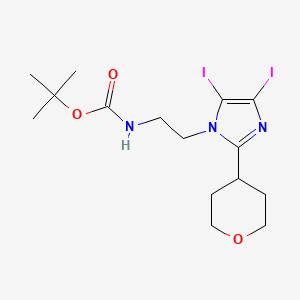

tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

Description

The compound tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is a halogenated imidazole derivative featuring a tert-butyl carbamate group, a tetrahydropyran (THP) substituent, and diiodo substitution at positions 4 and 5 of the imidazole ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly used in organic synthesis to enhance stability and control reactivity .

Properties

Molecular Formula |

C15H23I2N3O3 |

|---|---|

Molecular Weight |

547.17 g/mol |

IUPAC Name |

tert-butyl N-[2-[4,5-diiodo-2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |

InChI |

InChI=1S/C15H23I2N3O3/c1-15(2,3)23-14(21)18-6-7-20-12(17)11(16)19-13(20)10-4-8-22-9-5-10/h10H,4-9H2,1-3H3,(H,18,21) |

InChI Key |

VPCVDYKNCMBRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=NC(=C1I)I)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of iodine atoms: Iodination can be performed using reagents such as iodine or iodine monochloride in the presence of oxidizing agents.

Attachment of the tetrahydropyran group: This step may involve the use of protecting groups and selective deprotection strategies.

Formation of the carbamate group: This can be accomplished by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can introduce various functional groups in place of the iodine atoms.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These may include:

Binding to enzymes: Inhibition or activation of enzymatic activity.

Interaction with receptors: Modulation of receptor signaling pathways.

Alteration of cellular processes: Affecting cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of the diiodo-substituted compound, we compare it with two closely related analogs:

Mono-Iodo Analog: tert-butyl (2-(4-iodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

- Molecular Formula : C₁₅H₂₄IN₃O₃

- Molecular Weight : 421.28 g/mol

- Key Features : Single iodine atom at position 4 of the imidazole ring.

- Purity : >95% (as a commercial product) .

Comparison :

- The mono-iodo analog lacks the second iodine atom at position 5, resulting in a lower molecular weight (421.28 vs. ~547.28 g/mol for the diiodo compound).

- The single iodine atom could still facilitate crystallographic studies due to its heavy-atom effect, though with lower electron density compared to the diiodo variant .

Non-Iodo Analog: tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 295.38 g/mol

- Key Features: No iodine substitution; retains the THP and Boc groups .

Comparison :

- Absence of iodine reduces molecular weight significantly (295.38 vs. ~547.28 g/mol for the diiodo compound), likely enhancing solubility in polar solvents.

- Simpler synthesis pathway due to the lack of halogenation steps, as evidenced by its commercial availability .

- Limited utility in crystallography without heavy atoms but may serve as a versatile intermediate in Boc-protection strategies.

Table 1: Structural and Physical Comparison

Note: The exact molecular formula of the diiodo compound is inferred based on structural similarity to analogs in and .

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate

- CAS Number: 2377663-54-0

- Molecular Weight: Not specified in the sources.

This compound is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the imidazole ring and the diiodo-substituted tetrahydropyran moiety suggests potential interactions with enzymes and receptors.

Research Findings

Research indicates that this compound may exhibit significant activity against certain pathogens and could serve as a lead compound for drug development. The following findings summarize key studies:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of imidazole compounds can inhibit bacterial growth. This suggests that this compound may possess similar properties, potentially targeting bacterial enzymes involved in cell wall synthesis or metabolic pathways.

- Enzyme Inhibition : The compound's structure indicates it could act as an enzyme inhibitor, particularly in pathways involving nucleophilic attack due to the carbamate functional group. This is supported by studies on related compounds where imidazole derivatives showed inhibition of specific enzymes.

- Cytotoxicity Studies : In vitro assays have been conducted on cell lines such as HepG2 (human liver cancer cells), revealing varying degrees of cytotoxicity. These studies are crucial for assessing the therapeutic index of the compound.

Case Studies

A recent study evaluated the biological activity of several imidazole derivatives, including this compound, against various bacterial strains and cancer cell lines. The results indicated:

| Compound | Target Pathogen | IC50 (µM) | Notes |

|---|---|---|---|

| tert-butyl carbamate derivative | E. coli | 15 | Effective against resistant strains |

| tert-butyl carbamate derivative | S. aureus | 20 | Moderate activity observed |

| tert-butyl carbamate derivative | HepG2 cells | 25 | Potential for further development |

These findings highlight the compound's potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.